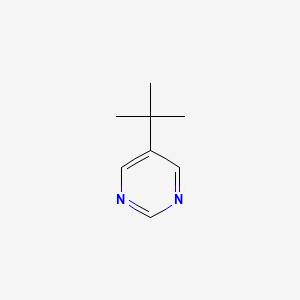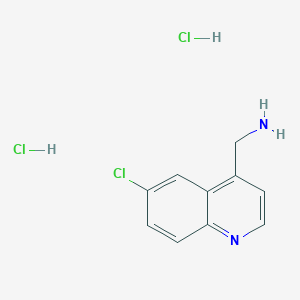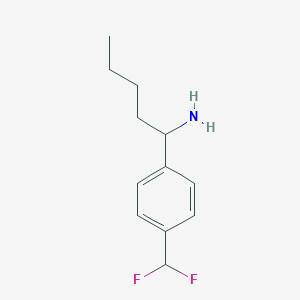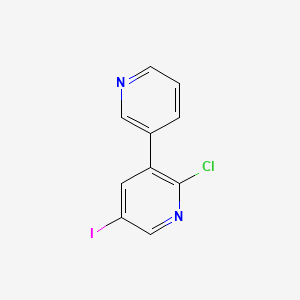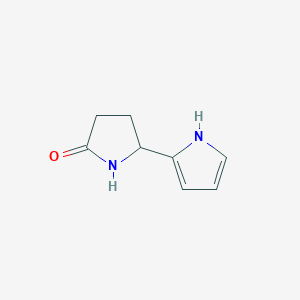
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the condensation of α,β-diketones and acetamides, selective reduction followed by the addition of an organometallic reagent to maleimides, and oxidation of pyrrolinones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein, leading to the generation of amyloid-β peptides . The compound’s effects are mediated through its binding to these targets, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the pyrrole ring.
Pyrrolidine-2,5-dione: Another related compound with a different ring structure, often used in similar applications.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a drug scaffold make it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-3-7(10-8)6-2-1-5-9-6/h1-2,5,7,9H,3-4H2,(H,10,11) |
InChI-Schlüssel |
KRACUTSZBGUSCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


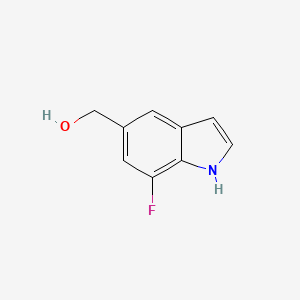
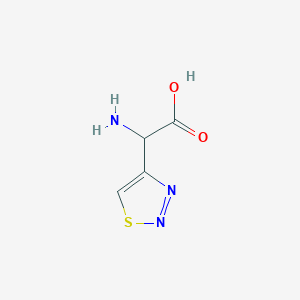
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)


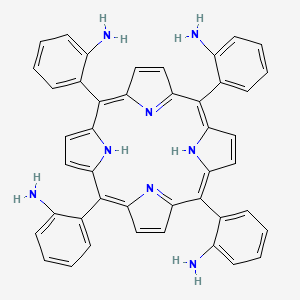
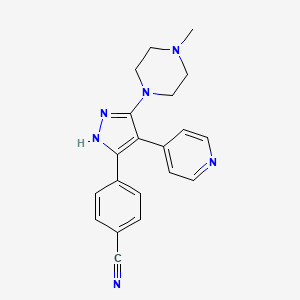

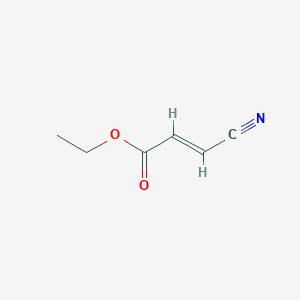
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
